1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is an organic compound with unique structural features, which may offer potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its complex structure, comprising three methoxyphenyl groups and a diazinane trione core, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized using a variety of synthetic routes. One common method involves the condensation reaction between 3-methoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde with urea under acidic conditions. The reaction typically requires a catalyst, such as acetic acid, and is conducted at elevated temperatures, usually around 100-120°C.
Industrial Production Methods
In an industrial setting, large-scale production of this compound might employ continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems allows for the consistent and efficient production of high-purity product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents, the methoxy groups can be oxidized to hydroxyl groups.
Reduction: The compound can be reduced using hydride donors like sodium borohydride, targeting the methylene group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent like methanol.
Substitution: Sulfuric acid (H2SO4) or aluminum chloride (AlCl3) as catalysts for introducing groups like nitro (-NO2) or halogens (Cl, Br) onto the aromatic rings.
Major Products Formed
The major products formed during these reactions depend on the specific conditions and reagents used. Oxidation can yield hydroxyl derivatives, reduction can yield methyl derivatives, and substitution can yield a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : As a precursor for synthesizing more complex organic molecules.
Biology: : Studied for its potential bioactivity and interactions with biological macromolecules.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Used as an intermediate in the synthesis of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione depends on its application:
Molecular Targets and Pathways: : In biological systems, it may interact with specific enzymes or receptors, modulating their activity. In medicinal chemistry, it might inhibit certain pathways involved in disease progression, such as cancer cell proliferation or inflammatory response.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
1,3-Bis(3,4-dimethoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Uniqueness
What sets 1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione apart from its analogues is the specific substitution pattern on the aromatic rings, which can influence its reactivity, biological activity, and interaction with other molecules.
This compound's unique structure and properties make it an intriguing subject for ongoing research across multiple fields.
Properties
IUPAC Name |
1,3-bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O8/c1-34-20-10-6-8-18(15-20)29-26(31)22(12-17-13-23(36-3)25(38-5)24(14-17)37-4)27(32)30(28(29)33)19-9-7-11-21(16-19)35-2/h6-16H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSCLUCNWSBQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N(C2=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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